molecular formula C22H25NO3S B4895181 ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate

ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate

Cat. No. B4895181
M. Wt: 383.5 g/mol
InChI Key: SDHUJWCVMKUYCB-UHFFFAOYSA-N
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Description

Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.

Mechanism of Action

The exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate exerts its therapeutic effects through various pathways. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of reactive oxygen species (ROS), which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown promising therapeutic applications in various scientific research studies. However, one limitation is that the exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate research. One direction is to further investigate the mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, which may lead to the development of more effective therapeutic applications. Additionally, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate as a diagnostic tool for the detection of various diseases.

Synthesis Methods

Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was synthesized by reacting phenyl(phenylthio)acetic acid with ethyl 4-piperidinecarboxylate in the presence of palladium acetate and triphenylphosphine. The reaction was carried out in dimethylformamide (DMF) at 100°C for 24 hours, resulting in the formation of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate with a yield of 80%.

Scientific Research Applications

Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown potential therapeutic applications in various scientific research studies. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was administered to mice with carrageenan-induced paw edema, resulting in a significant reduction in paw edema. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

ethyl 1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-2-26-22(25)18-13-15-23(16-14-18)21(24)20(17-9-5-3-6-10-17)27-19-11-7-4-8-12-19/h3-12,18,20H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHUJWCVMKUYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[phenyl(phenylsulfanyl)acetyl]piperidine-4-carboxylate

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